molecular formula C15H34BrNO B8485882 N-(2-methoxyethyl)-N,N-dimethyldecan-1-aminium bromide CAS No. 61063-28-3

N-(2-methoxyethyl)-N,N-dimethyldecan-1-aminium bromide

Cat. No. B8485882
CAS RN: 61063-28-3
M. Wt: 324.34 g/mol
InChI Key: LNEIUJSAOQASGJ-UHFFFAOYSA-M
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Patent
US08101556B2

Procedure details

The reaction was performed in an inert atmosphere. N,N-dimethyldecylamine (16.21 mmol, 3.7 g) and 2-bromoethyl methyl ether (16.21 mmol, 2.25 g) were mixed together in a round bottom flask. Acetone (10 mL) was added to the reaction mixture. The reaction mixture was heated to reflux for 8 hours. The solvent was removed by a rotoevaporator and remaining viscous liquid was cooled and dried. A brownish white solid was obtained as N-(2-methoxyethyl)-N,N-dimethyldecan-1-aminium bromide. By using this method other surfactants were also synthesized. Other surfactants were also synthesized by heating in dioxane at 75° C. for 10 hours instead of using acetone.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:3].[CH3:14][O:15][CH2:16][CH2:17][Br:18]>CC(C)=O>[Br-:18].[CH3:14][O:15][CH2:16][CH2:17][N+:2]([CH3:1])([CH3:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CN(C)CCCCCCCCCC
Name
Quantity
2.25 g
Type
reactant
Smiles
COCCBr
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by a rotoevaporator
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[Br-].COCC[N+](CCCCCCCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.